In-Depth Technical Guide: Chemical Properties and Pharmacological Applications of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
In-Depth Technical Guide: Chemical Properties and Pharmacological Applications of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
Executive Summary
As a Senior Application Scientist specializing in neuropharmacology and rational drug design, I frequently encounter privileged scaffolds that serve as the backbone for entire classes of therapeutics. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS 147960-33-6) is one such critical building block[1]. It is not merely a static chemical entity; it is a highly tuned pharmacophore used extensively in the development of Histamine H3 and H4 receptor (H3R/H4R) ligands[2].
This technical whitepaper deconstructs the physicochemical properties of this compound, explains the structural causality behind its design, and provides field-proven, self-validating protocols for its utilization in GPCR (G protein-coupled receptor) binding assays.
Physicochemical Profiling & Structural Rationale
To utilize this compound effectively in synthesis or biological assays, one must understand the physical chemistry governing its behavior. The free base of imidazolylpiperidine is highly lipophilic and susceptible to oxidative degradation. By formulating it as a dihydrochloride salt, the molecule achieves stoichiometric protonation at both the piperidine nitrogen (pKa ~9.5) and the imidazole nitrogen (pKa ~6.0)[1].
Causality in Salt Selection: This dual protonation forces the molecule into a highly water-soluble, crystalline state. In my experience, this is a non-negotiable requirement for in vitro assays, as it prevents the compound from crashing out of aqueous physiological buffers (like Tris-HCl or HEPES) and prevents non-specific binding to the lipophilic surfaces of plastic assay plates.
Quantitative Chemical Profile
| Property | Value | Causality / Practical Relevance |
| CAS Number | 147960-33-6 | Unique identifier for precise procurement[1]. |
| Molecular Formula | C9H17N3Cl2 (C9H15N3 · 2HCl) | Dihydrochloride salt ensures complete ionization at physiological pH. |
| Molecular Weight | 238.16 g/mol | Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD)[1]. |
| InChIKey | HHBAOQCGVQTAAT-UHFFFAOYSA-N | Standardized structural representation for cheminformatic docking studies[1]. |
| Physical State | Solid (Crystalline Powder) | Facilitates accurate gravimetric handling and maximizes shelf-life stability. |
Pharmacophore Rationale: The Imidazolylpiperidine Core
The structural architecture of 4-(5-methyl-1H-imidazol-4-yl)piperidine is a masterclass in rational drug design. The compound consists of a basic piperidine ring linked to an imidazole ring.
Why the 5-methyl substitution? In histamine biology, the unsubstituted imidazolylpiperidine core is a known precursor for potent H3-receptor antagonists like thioperamide[3],[2]. However, the addition of a methyl group at the 5-position of the imidazole ring serves two distinct mechanistic purposes:
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Tautomeric Restriction: It restricts the tautomeric equilibrium of the imidazole nitrogens, locking the molecule into a conformation that preferentially binds the orthosteric pocket of specific histamine receptor subtypes.
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Metabolic Shielding: The steric bulk of the methyl group acts as a shield against rapid degradation by histamine N-methyltransferase (HNMT), an enzyme that rapidly clears endogenous histamine from the synaptic cleft[4].
When functionalized at the piperidine nitrogen (e.g., via alkylation or amidation), this core can be tuned to act as an agonist, antagonist, or inverse agonist at the H3 receptor, directly modulating the release of neurotransmitters via Gi/o protein pathways[4].
Caption: Histamine H3 Receptor Gi/o-mediated signaling pathway modulated by imidazolylpiperidines.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification, and the workflow inherently controls for false positives/negatives.
Compound Handling and Stock Preparation
Because 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is hygroscopic, improper handling will lead to inaccurate molarity calculations due to absorbed water weight.
Step-by-Step Methodology:
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Equilibration: Allow the sealed desiccator containing the compound to reach room temperature before opening. Causality: Prevents ambient moisture from condensing on the cold powder.
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Gravimetric Weighing: Weigh exactly 10.0 mg of the compound using an analytical balance. Transfer immediately to a silanized glass vial . Causality: Silanized glass prevents the basic amine groups from adhering to the container walls, which would artificially lower the stock concentration.
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Primary Dissolution: Dissolve the powder in 1.0 mL of 100% DMSO to create a high-concentration primary stock (~42 mM). Vortex for 30 seconds.
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Aqueous Dilution: Dilute the DMSO stock 1:1000 into the working assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Keeping the final DMSO concentration below 0.1% ensures that the solvent does not disrupt the lipid bilayer of the membrane preparations in downstream assays.
Competitive Radioligand Binding Assay (H3R)
This protocol utilizes the compound (or its synthesized derivatives) to displace a known radioligand from the H3 receptor. The system is self-validating because it requires a reference standard (Thioperamide) to prove the assay is functioning within the expected dynamic range[3],[2].
Step-by-Step Methodology:
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Membrane Preparation: Thaw CHO cells stably expressing human H3R on ice. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4) and adjust protein concentration to 10 µ g/well .
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Incubation Setup (96-well plate):
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Total Binding (TB) Wells: Add 50 µL buffer + 50 µL [3H]-N-alpha-methylhistamine (final conc. 1 nM) + 100 µL membranes.
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Non-Specific Binding (NSB) Wells: Add 50 µL Thioperamide (final conc. 10 µM) + 50 µL radioligand + 100 µL membranes. Validation: This establishes the noise floor of the assay.
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Test Wells: Add 50 µL of 4-(5-methyl-1H-imidazol-4-yl)piperidine derivative (serial dilutions from 10 µM to 0.1 nM) + 50 µL radioligand + 100 µL membranes.
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Incubation: Seal the plate and incubate at 25°C for 60 minutes. Causality: 60 minutes at room temperature is required for the binding kinetics of imidazolylpiperidines to reach thermodynamic equilibrium.
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Termination & Filtration: Rapidly filter the reaction through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and preventing the positively charged basic ligands from binding non-specifically to the filter.
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Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the off-rate ( Koff ) of the ligand during the wash step, preserving the receptor-ligand complexes.
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Quantification: Add liquid scintillation cocktail and count the retained radioactivity (DPM). Calculate the IC50 using non-linear regression.
Caption: Step-by-step workflow for competitive radioligand binding assay of H3R ligands.
References
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Title: Potential interest in powerful and specific ligands for the histamine H3 receptor Source: PubMed (National Library of Medicine) URL: [Link]
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Title: Design of potent non-thiourea H3-receptor histamine antagonists Source: PubMed (National Library of Medicine) URL: [Link]
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Title: The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: Pharmacological Reviews (American Society for Pharmacology and Experimental Therapeutics) URL: [Link]
Sources
- 1. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride | 147960-33-6 [sigmaaldrich.com]
- 2. Design of potent non-thiourea H3-receptor histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Potential interest in powerful and specific ligands for the histamine H3 receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
